5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine
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Overview
Description
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: is a chemical compound characterized by its unique structure, which includes a pyrrolopyrazole core with difluoro substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: can undergo various chemical reactions, including:
Oxidation: : Converting the compound to its corresponding oxo derivatives.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, which may have different biological or chemical properties.
Scientific Research Applications
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: can be compared to other similar compounds, such as:
Pyrazole derivatives: : Similar core structure but lacking the difluoro substitution.
Pyrrolopyrazole derivatives: : Similar overall structure but with different substituents.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C6H7F2N3 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine |
InChI |
InChI=1S/C6H7F2N3/c7-6(8)2-4-1-5(9)10-11(4)3-6/h1H,2-3H2,(H2,9,10) |
InChI Key |
KIJSXLOHRREVTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NN2CC1(F)F)N |
Origin of Product |
United States |
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